Product packaging for 1-Propylpiperidin-4-amine dihydrochloride(Cat. No.:CAS No. 1158561-84-2)

1-Propylpiperidin-4-amine dihydrochloride

Cat. No.: B3086179
CAS No.: 1158561-84-2
M. Wt: 215.16
InChI Key: OIDLTIXNFGSRSA-UHFFFAOYSA-N
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Description

1-Propylpiperidin-4-amine dihydrochloride is a chemical building block of interest in medicinal chemistry and pharmaceutical research. The compound features a piperidine ring core substituted with an amine group and a propyl chain, a structure frequently utilized in the design and synthesis of novel bioactive molecules . Piperidin-4-amine derivatives are recognized as valuable scaffolds in drug discovery. Scientific literature indicates that structurally related compounds have been investigated as potential inhibitors of the NLRP3 inflammasome, a multi-protein complex implicated in a range of inflammatory diseases . Furthermore, such piperidine-based templates are often explored in the development of therapeutics for viral infections and cancer . The specific physicochemical properties and mechanism of action for this compound are dependent on the final target structure it is incorporated into. Researchers can utilize this compound as a key intermediate to introduce the 1-propylpiperidin-4-amine moiety into more complex structures. The dihydrochloride salt form typically offers enhanced stability and solubility for research applications. Please refer to the product specifications for detailed data on purity and handling. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20Cl2N2 B3086179 1-Propylpiperidin-4-amine dihydrochloride CAS No. 1158561-84-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-2-5-10-6-3-8(9)4-7-10;;/h8H,2-7,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDLTIXNFGSRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158561-84-2
Record name 1-propylpiperidin-4-amine dihydrochloride
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Synthetic Methodologies and Chemical Transformations of 1 Propylpiperidin 4 Amine Dihydrochloride

Direct Synthetic Pathways to 1-Propylpiperidin-4-amine (B1363134) Dihydrochloride (B599025)

The synthesis of 1-Propylpiperidin-4-amine typically involves a multi-step process culminating in the formation of the dihydrochloride salt. The core of the synthesis often relies on building the substituted piperidine (B6355638) ring and then introducing the required functional groups.

The construction of 1-Propylpiperidin-4-amine can be approached from several strategic starting points. A common and efficient method is reductive amination, which requires a carbonyl compound and an amine. masterorganicchemistry.comyoutube.com Two primary disconnections lead to logical precursor selections:

Route A: Reaction between a 4-aminopiperidine (B84694) derivative and a propyl-containing electrophile. A frequently used precursor is tert-butyl 4-aminopiperidine-1-carboxylate. The Boc-protecting group allows for selective N-alkylation at the 4-amino position before its removal.

Route B: Reaction between an N-propyl-4-piperidone and an amine source. This involves first synthesizing the N-substituted piperidone, followed by reductive amination with ammonia (B1221849) or an equivalent reagent to install the 4-amino group. mdpi.com

The selection of the route often depends on the commercial availability and cost of the starting materials. nih.gov

Table 1: Key Precursor Compounds for the Synthesis of 1-Propylpiperidin-4-amine

Compound Name Molecular Formula Molar Mass ( g/mol ) Role in Synthesis
tert-butyl 4-aminopiperidine-1-carboxylate C₁₀H₂₀N₂O₂ 200.28 Piperidine source with protected ring nitrogen
N-propyl-4-piperidone C₈H₁₅NO 141.21 Piperidine source with pre-installed N-propyl group
Propanal (Propionaldehyde) C₃H₆O 58.08 Propyl source for reductive amination
1-Bromopropane (B46711) C₃H₇Br 123.00 Propyl source for direct alkylation

Catalytic reduction is a cornerstone of piperidine amine synthesis, employed both for the formation of the piperidine ring from pyridine (B92270) precursors and for the reductive amination step that forms the final carbon-nitrogen bonds. nih.govpatsnap.com

Reductive amination is a highly versatile method for forming C-N bonds that avoids the overalkylation issues common with direct alkylation. masterorganicchemistry.com The process involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. harvard.edupearson.com

For the synthesis of 1-Propylpiperidin-4-amine from tert-butyl 4-aminopiperidine-1-carboxylate and propanal, specialized reducing agents are employed that selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Conditions Key Features
Sodium triacetoxyborohydride (B8407120) NaBH(OAc)₃ Acetic acid, Dichloromethane (DCM) Mild and highly selective for iminium ions; tolerant of many functional groups. mdpi.comharvard.edu
Sodium cyanoborohydride NaBH₃CN Methanol (MeOH), pH 6-7 Effective and selective, but highly toxic due to cyanide. harvard.edu

The choice of sodium triacetoxyborohydride is common in modern synthesis due to its high selectivity, operational simplicity, and lower toxicity compared to cyanoborohydride reagents. mdpi.comorganic-chemistry.org

1-Propylpiperidin-4-amine is a dibasic compound, containing two nitrogen atoms (a tertiary amine in the ring and a primary exocyclic amine) that can be protonated by acid. The formation of the dihydrochloride salt is the final step, which often improves the compound's stability, crystallinity, and handling properties. jst.go.jp

The process involves treating the free base form of the amine with at least two molar equivalents of hydrochloric acid. rsc.org The reaction is typically performed by dissolving the amine in a suitable organic solvent, such as diethyl ether, isopropanol, or ethanol. google.comgoogle.com Hydrochloric acid can be introduced in several forms:

As a concentrated aqueous solution. google.com

As a gas bubbled through the solution.

As a solution in an organic solvent (e.g., HCl in diethyl ether or dioxane). rsc.org

The choice of solvent and the method of HCl addition can influence the rate of precipitation and the final purity of the salt. google.com The resulting white precipitate is then typically isolated by filtration, washed with a cold solvent to remove impurities, and dried. chemicalbook.com

Fundamental Chemical Reactivity and Derivatization Strategies

The chemical reactivity of 1-Propylpiperidin-4-amine is dominated by the nucleophilic character of its two amine groups. However, the primary amine at the 4-position is significantly more reactive and sterically accessible for many transformations compared to the tertiary amine within the piperidine ring.

The primary amino group (-NH₂) at the C4 position is a potent nucleophile and can participate in a wide range of bond-forming reactions with suitable electrophiles. researchgate.net This reactivity allows for extensive derivatization to explore structure-activity relationships in medicinal chemistry contexts. mdpi.com

Key reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form N-acyl derivatives (amides).

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Michael Addition: As a soft nucleophile, the primary amine can undergo conjugate (or 1,4-) addition to α,β-unsaturated carbonyl compounds, forming a new C-N bond at the β-carbon. masterorganicchemistry.com

Aldehyde/Ketone Condensation: Further reductive amination can be performed on the primary amine to generate secondary amines. organic-chemistry.org

These transformations are fundamental in modifying the properties of the molecule. nih.gov

Table 3: Derivatization Reactions of the 4-Amino Group

Reaction Type Electrophile Example Functional Group Formed
Acylation Acetyl Chloride Secondary Amide
Sulfonylation Benzenesulfonyl Chloride Sulfonamide
Michael Addition Methyl Acrylate β-Amino Ester

The nitrogen atom within the piperidine ring of 1-Propylpiperidin-4-amine is a tertiary amine. While direct alkylation of this nitrogen is possible, it leads to the formation of a quaternary ammonium (B1175870) salt, which significantly alters the molecule's charge and properties.

A more synthetically versatile approach to modifying the N-substituent involves N-alkylation of a piperidine precursor. researchgate.net For instance, a protected intermediate like tert-butyl 4-aminopiperidine-1-carboxylate can be deprotected and subsequently alkylated. This strategy allows for the introduction of a wide variety of alkyl groups on the piperidine nitrogen, not just a propyl group.

Two common methods for this precursor alkylation are:

Direct Alkylation: Reaction of the secondary amine precursor with an alkyl halide (e.g., 1-bromopropane) in the presence of a base. This method can sometimes suffer from dialkylation or other side reactions.

Reductive Amination: Reaction of the secondary amine precursor with an aldehyde (e.g., propanal) and a reducing agent like sodium triacetoxyborohydride. This method is often cleaner and more efficient for mono-alkylation. organic-chemistry.orgnih.gov

This strategic N-alkylation at an earlier stage of the synthesis provides a powerful tool for creating a library of analogs with diverse substituents on the piperidine ring. mdpi.com

Table of Compounds Mentioned

Compound Name
1-Propylpiperidin-4-amine Dihydrochloride
tert-butyl 4-aminopiperidine-1-carboxylate
N-propyl-4-piperidone
Propanal (Propionaldehyde)
1-Bromopropane
Ammonia
Sodium triacetoxyborohydride
Sodium cyanoborohydride
Acetyl Chloride
Benzenesulfonyl Chloride
Methyl Acrylate
Acetone
Diethyl Ether
Isopropanol
Ethanol
Dichloromethane (DCM)
Methanol (MeOH)
Acetic Acid

Acylation and Amide Bond Formation

The primary amino group of 1-propylpiperidin-4-amine is a nucleophilic center that readily participates in acylation reactions to form stable amide bonds. This transformation is fundamental in medicinal chemistry for linking the piperidine scaffold to various carboxylic acid-containing moieties. The synthesis of these amides can be achieved through several reliable methods.

One common approach is the Schotten-Baumann reaction, which involves treating the amine with an acyl chloride or anhydride (B1165640) in the presence of a base. fishersci.co.uk This reaction typically proceeds rapidly at room temperature in aprotic solvents. fishersci.co.uk The base, often a tertiary amine like triethylamine (B128534) or pyridine, is crucial for neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion. fishersci.co.uklibretexts.org

Alternatively, direct coupling with carboxylic acids is frequently employed, a method that circumvents the need to prepare more reactive acyl chlorides. luxembourg-bio.comresearchgate.net This condensation reaction requires the use of activating agents, or "coupling reagents," to convert the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com Widely used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and minimize side reactions like racemization. fishersci.co.ukluxembourg-bio.comresearchgate.net Uronium and phosphonium (B103445) salt-based reagents, for instance, HATU and PyBOP, are also highly effective for forming amide bonds under mild conditions. researchgate.netucl.ac.uk

The general scheme for these reactions is the formation of a new carbon-nitrogen bond between the piperidine amine and the carbonyl carbon of the acylating agent.

Table 1: Representative Acylation and Amide Bond Formation Reactions

Acylating Agent/Carboxylic AcidMethod/ReagentResulting Amide Product
Acetyl ChlorideSchotten-Baumann (e.g., Triethylamine, DCM)N-(1-propylpiperidin-4-yl)acetamide
Benzoyl ChlorideSchotten-Baumann (e.g., Pyridine)N-(1-propylpiperidin-4-yl)benzamide
Benzoic AcidCarbodiimide Coupling (e.g., EDC, HOBt)N-(1-propylpiperidin-4-yl)benzamide
Propionic AnhydrideBase-catalyzed acylationN-(1-propylpiperidin-4-yl)propanamide
4-Nitrobenzoic AcidUronium Salt Coupling (e.g., HATU, DIPEA)4-Nitro-N-(1-propylpiperidin-4-yl)benzamide

Reductive Amination Protocols for N-Substitution

Reductive amination, also known as reductive alkylation, is a highly effective method for introducing substituents to the primary amino group of 1-propylpiperidin-4-amine, converting it into a secondary or tertiary amine. harvard.edujocpr.com This process avoids the common problem of overalkylation that can occur with direct alkylation using alkyl halides. harvard.eduresearchgate.net The reaction is typically a one-pot procedure where the amine is mixed with a carbonyl compound (an aldehyde or ketone) and a reducing agent. unimi.it

The reaction proceeds in two main steps:

Condensation: The amine nucleophilically attacks the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to form an imine (from an aldehyde) or an enamine (from a ketone). This step is often favored by neutral or weakly acidic conditions. mdpi.com

Reduction: The resulting C=N double bond of the imine or iminium ion is then selectively reduced to a C-N single bond. harvard.edu

A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the starting carbonyl compound. harvard.edu Common reagents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly mild and effective, and sodium cyanoborohydride (NaBH₃CN). harvard.edumdpi.comnih.gov Other systems, such as sodium borohydride (B1222165) (NaBH₄) in specific solvents like 2,2,2-trifluoroethanol, have also been used effectively. organic-chemistry.org This methodology has been successfully applied to synthesize libraries of 4-aminopiperidine derivatives for biological screening. mdpi.comnih.govnih.gov

Table 2: Examples of Reductive Amination for N-Substitution

Carbonyl CompoundReducing AgentResulting N-Substituted Product
FormaldehydeSodium TriacetoxyborohydrideN,N-dimethyl-1-propylpiperidin-4-amine
BenzaldehydeSodium CyanoborohydrideN-benzyl-1-propylpiperidin-4-amine
AcetoneSodium TriacetoxyborohydrideN-isopropyl-1-propylpiperidin-4-amine
CyclohexanoneSodium Borohydride/TFEN-cyclohexyl-1-propylpiperidin-4-amine
2-PhenylacetaldehydeSodium TriacetoxyborohydrideN-phenethyl-1-propylpiperidin-4-amine

Condensation Reactions Involving Piperidine Amino Groups

Condensation reactions are central to the functionalization of the 4-amino group. In this context, the most significant condensation is the reaction with an aldehyde or ketone to form an imine (or Schiff base), which serves as a key intermediate for further transformations. jocpr.com This reversible reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule.

The direct condensation of a primary amine with a carbonyl compound is an equilibrium process. To favor the formation of the imine, the water produced during the reaction must often be removed, for example, by azeotropic distillation. However, in many modern synthetic protocols, the imine is not isolated but is formed in situ and immediately consumed in a subsequent step, such as reduction (as in reductive amination) or cyclization (as in the Pictet-Spengler reaction). unimi.itwikipedia.org

The formation of the iminium ion, the protonated form of the imine, is often the key electrophilic species. This is particularly important in reactions like the Mannich and Pictet-Spengler reactions, where the iminium ion is attacked by a nucleophile to form a new carbon-carbon bond. wikipedia.org Acidic catalysts are frequently employed to promote both the initial condensation and the formation of the reactive iminium ion. wikipedia.org

Intramolecular and Intermolecular Cyclization Reactions of Piperidine Derivatives

Derivatives of 1-propylpiperidin-4-amine can be designed to undergo cyclization reactions, leading to the formation of more complex polycyclic structures, including bicyclic and spirocyclic systems. These reactions can be categorized as either intermolecular or intramolecular.

Intermolecular Cyclization: A classic example of an intermolecular cyclization is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic aromatic substitution to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.orgnih.gov While 1-propylpiperidin-4-amine is not a direct substrate, a derivative, such as N-(2-(indol-3-yl)ethyl)-1-propylpiperidin-4-amine (formed via reductive amination with indole-3-acetaldehyde), could undergo a Pictet-Spengler reaction with another aldehyde to generate a complex heterocyclic system containing the piperidine moiety.

Intramolecular Cyclization: Intramolecular cyclizations are powerful tools for constructing fused or spirocyclic ring systems. A derivative of 1-propylpiperidin-4-amine, suitably functionalized with reactive groups, can undergo ring closure. For example, if the amino group is acylated with a halo-substituted acyl chloride (e.g., 5-bromovaleryl chloride), the resulting amide could undergo an intramolecular nucleophilic substitution to form a fused bicyclic lactam. Recent methods have shown that halogenated amides can be activated and cyclized in one-pot reactions to form piperidine and pyrrolidine (B122466) rings. mdpi.com

Furthermore, the 4-aminopiperidine scaffold is a key precursor for spiroheterocycles. researchgate.net While many syntheses start from a 4-piperidone, the amino group can also be a participant in building a new ring. For instance, a condensation reaction between the amino group and a bifunctional reagent like a β-keto ester could initiate a sequence leading to a new heterocyclic ring attached at the C-4 nitrogen, or a more complex rearrangement could lead to a spirocycle. beilstein-journals.orgnih.govbeilstein-journals.org

Advanced Multi-Step Synthesis Leveraging the 1-Propylpiperidin-4-amine Scaffold

The 1-propylpiperidin-4-amine framework is a valuable building block in multi-step syntheses, serving as a robust scaffold onto which molecular complexity can be built. Its utility is demonstrated in the synthesis of biologically active compounds and complex heterocyclic systems.

Integration into Complex Heterocyclic Systems

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to improve pharmacokinetic properties. researchgate.netnih.gov The 4-amino group on the 1-propylpiperidine (B1614701) core provides a convenient handle for integrating this scaffold into larger, more complex molecules using the reactions described previously.

For example, in the development of novel antifungal agents, N-substituted 4-piperidones are converted to 4-aminopiperidines via reductive amination, which are then further elaborated. mdpi.comnih.gov Similarly, in the discovery of Hepatitis C Virus (HCV) assembly inhibitors, a 4-aminopiperidine core was identified as a key pharmacophore. nih.gov The synthesis of analogs involved the elaboration of the 4-amino group through reductive amination and acylation to explore structure-activity relationships and optimize the compound's properties. nih.gov These examples highlight a common strategy: using the 4-aminopiperidine unit as a central anchor and employing reliable chemical transformations to attach other functional groups and build molecular diversity.

Stereoselective Synthesis Approaches for Chiral Analogs

This compound is an achiral molecule. The creation of chiral analogs requires the introduction of one or more stereocenters in a controlled manner. Stereoselective synthesis is crucial in drug development, as different enantiomers of a molecule can have vastly different biological activities.

Several strategies can be envisioned for the stereoselective synthesis of analogs:

Resolution of Diastereomers: The primary amine can be reacted with a chiral carboxylic acid in an amide coupling reaction. This creates a mixture of two diastereomers, which possess different physical properties and may be separable by chromatography or crystallization. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically enriched amine.

Asymmetric Synthesis of the Piperidine Ring: A more sophisticated approach involves building the piperidine ring from acyclic or alternative cyclic precursors using stereoselective methods. For instance, chiral pool starting materials like amino acids can be used to construct substituted piperidines where the stereochemistry is controlled from the outset. researchgate.netmdpi.com A stereoselective Michael addition or an asymmetric intramolecular cyclization could be employed to set the desired stereocenters on the ring before the final conversion to the 4-amino derivative. researchgate.net

Stereoselective Functionalization: If a chiral center is introduced adjacent to the amine (e.g., at the C-3 position), subsequent reactions on the amino group can be influenced by this existing stereocenter, leading to diastereoselective outcomes. For example, the diastereoselective synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective ring-opening of a chiral epoxide precursor. researchgate.net While not directly starting from 1-propylpiperidin-4-amine, these methods illustrate the principles that could be applied to generate its chiral analogs.

Table of Mentioned Compounds

Compound Name
This compound
Acetyl Chloride
Benzoyl Chloride
Benzoic Acid
Propionic Anhydride
4-Nitrobenzoic Acid
Triethylamine
Pyridine
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-Hydroxybenzotriazole (HOBt)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
N-(1-propylpiperidin-4-yl)acetamide
N-(1-propylpiperidin-4-yl)benzamide
N-(1-propylpiperidin-4-yl)propanamide
4-Nitro-N-(1-propylpiperidin-4-yl)benzamide
Formaldehyde
Benzaldehyde
Acetone
Cyclohexanone
2-Phenylacetaldehyde
Sodium Triacetoxyborohydride
Sodium Cyanoborohydride
Sodium Borohydride
2,2,2-Trifluoroethanol
N,N-dimethyl-1-propylpiperidin-4-amine
N-benzyl-1-propylpiperidin-4-amine
N-isopropyl-1-propylpiperidin-4-amine
N-cyclohexyl-1-propylpiperidin-4-amine
N-phenethyl-1-propylpiperidin-4-amine
Indole-3-acetaldehyde
5-Bromovaleryl chloride

Advanced Spectroscopic and Structural Elucidation of 1 Propylpiperidin 4 Amine Dihydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules.

Proton (¹H) NMR for Chemical Environment Analysis

¹H NMR spectroscopy provides information about the electronic environment of hydrogen atoms within a molecule. For 1-Propylpiperidin-4-amine (B1363134) dihydrochloride (B599025), one would expect to observe distinct signals for the protons on the propyl group and the piperidine (B6355638) ring. The chemical shifts (δ) of these signals would be influenced by the presence of the nitrogen atoms and the dihydrochloride salt form, which would lead to deshielding effects. The multiplicity of the signals (e.g., triplet, quartet, multiplet) would arise from spin-spin coupling between neighboring protons, providing valuable information about the connectivity of the carbon skeleton.

Carbon-13 (¹³C) NMR for Backbone Elucidation

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. A hypothetical ¹³C NMR spectrum of 1-Propylpiperidin-4-amine dihydrochloride would show distinct peaks for each unique carbon atom in the propyl group and the piperidine ring. The chemical shifts of these carbons would provide insights into their hybridization and bonding environment.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional NMR techniques are powerful tools for establishing the complete structural connectivity of a molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace out the proton networks within the propyl and piperidine fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbon atoms they are directly attached to.

In-Solution Protonation Studies via Chemical Shift Tracking

By monitoring the changes in ¹H NMR chemical shifts as a function of pH, it is possible to study the protonation state of the amine groups in this compound. The two nitrogen atoms in the molecule are expected to have different basicities and therefore different pKa values. Tracking the chemical shifts of protons adjacent to these nitrogen atoms during a pH titration would allow for the determination of these pKa values and provide a deeper understanding of the compound's behavior in solution.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS is an essential technique for determining the exact molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with very high precision, it is possible to calculate the elemental composition of the molecule. For this compound, HRMS would be used to confirm the expected molecular formula of C₈H₂₀N₂Cl₂ by providing a highly accurate mass measurement of the protonated molecular ion.

While the principles of these analytical techniques are well-established, their specific application to this compound, including detailed spectral data and interpretations, is not available in the reviewed scientific domain. The generation of data tables and a thorough, evidence-based discussion as requested is therefore not possible at this time. Further experimental research would be required to produce the necessary data for a complete spectroscopic and structural elucidation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of individual components within a chemical mixture. kuleuven.be Its combination of the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry provides high sensitivity and selectivity, making it indispensable in pharmaceutical analysis for purity assessment and identification of compounds like this compound. kuleuven.begassnova.no

In a typical LC-MS analysis for a piperidine derivative, a reversed-phase high-performance liquid chromatography (HPLC) column, such as a C18 column, is employed for separation. nih.gov The mobile phase often consists of a mixture of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol, sometimes with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. nih.gov

For the identification and purity assessment of this compound, the LC system separates the parent compound from any impurities or degradation products. The eluent is then introduced into the mass spectrometer. Given the amine functional groups, which are readily protonated, Electrospray Ionization (ESI) in positive ion mode is the most suitable ionization technique. kuleuven.begassnova.no The mass spectrometer detects the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks in the chromatogram. For enhanced sensitivity and specificity in quantifying trace-level impurities, tandem mass spectrometry (LC-MS/MS) is often used. nih.gov In this mode, specific precursor-to-product ion transitions are monitored using techniques like Multiple Reaction Monitoring (MRM), which significantly reduces background noise and allows for precise quantification.

Table 1: Illustrative LC-MS Parameters for Analysis of Piperidine Derivatives

Parameter Typical Setting Purpose
Chromatography High-Performance Liquid Chromatography (HPLC) Separation of the compound from impurities. nih.gov
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity. nih.gov
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid) Elution of compounds from the column. nih.gov
Ionization Source Electrospray Ionization (ESI), Positive Mode Generation of gas-phase ions (protonated molecules).
MS Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF) Mass-to-charge ratio analysis for identification and quantification. mdpi.com

| Detection Mode | Full Scan or Multiple Reaction Monitoring (MRM) | Identification of unknown impurities or highly sensitive quantification of known compounds. |

This table presents typical parameters based on methods developed for similar amine-containing pharmaceutical compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the primary amine, the tertiary amine (as a hydrochloride salt), and the alkyl (C-H) groups.

The primary amine (-NH₂) group typically shows two distinct stretching vibration bands in the 3500-3300 cm⁻¹ region. docbrown.info However, in the dihydrochloride salt form, this group will be protonated to an ammonium salt (-NH₃⁺). The N-H stretching vibrations in an ammonium salt appear as a very broad and strong absorption band in the 3300-2500 cm⁻¹ range. The nitrogen atom within the piperidine ring, being a tertiary amine, will also be protonated, giving rise to an N⁺-H stretching band, which would be part of this broad absorption region.

Other key vibrations include the N-H bending (deformation) vibrations, which are expected around 1650-1580 cm⁻¹. docbrown.info The stretching vibrations of the C-H bonds in the propyl and piperidine alkyl chains will produce sharp peaks in the 3000-2850 cm⁻¹ region. docbrown.info Finally, the C-N stretching vibrations of aliphatic amines typically appear in the 1220-1020 cm⁻¹ range. docbrown.info The region below 1500 cm⁻¹ is known as the "fingerprint region," which contains a complex pattern of peaks unique to the molecule, serving as a molecular fingerprint for identification. docbrown.info

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (broad, strong) N⁺-H Stretch Primary and Tertiary Ammonium (-NH₃⁺, >N⁺H-)
3000 - 2850 (sharp, medium-strong) C-H Stretch Alkyl (Propyl and Piperidine ring)
~1600 N⁺-H Bend (Asymmetric) Primary Ammonium (-NH₃⁺)
~1500 N⁺-H Bend (Symmetric) Primary Ammonium (-NH₃⁺)

X-ray Crystallography for Solid-State Structural Determination

In the solid state, the six-membered piperidine ring is expected to adopt a stable chair conformation, as this minimizes steric strain. researchgate.net The substituents on the ring—the propyl group at the N1 position and the amino group at the C4 position—would likely occupy equatorial positions to reduce steric hindrance. The propyl chain itself will have a specific conformation, likely an extended anti-periplanar arrangement to minimize intramolecular steric clashes. X-ray diffraction data would provide the exact torsion angles that define the orientation of the propyl and amino groups relative to the piperidine ring. researchgate.netnih.gov

The crystal structure of this compound will be significantly influenced by strong intermolecular forces, particularly hydrogen bonding. researchgate.netnih.gov As a dihydrochloride salt, both the primary amino group (-NH₂) and the tertiary ring nitrogen will be protonated, forming ammonium (-NH₃⁺) and tertiary ammonium (>N⁺H-) centers, respectively. These positively charged centers will act as strong hydrogen bond donors.

Chromatographic-Spectroscopic Coupling for Comprehensive Analysis

The coupling, or "hyphenation," of a chromatographic separation technique with a spectroscopic detection method provides a comprehensive analytical solution that is more powerful than either technique alone. kuleuven.be LC-MS, as discussed previously, is a prime example of this synergy, combining the separation power of LC with the identification capabilities of MS. kuleuven.be

This approach allows for the analysis of complex mixtures, where individual components are first separated by the chromatography column before being introduced one by one into the spectrometer for structural elucidation and quantification. This is crucial in pharmaceutical development for tasks such as impurity profiling, where unknown substances in a drug sample must be separated, identified, and quantified. The retention time from the chromatography provides one layer of identification, while the spectral data (e.g., mass spectrum or IR spectrum) provides detailed structural information. This dual-detection mechanism ensures a high degree of confidence in the analytical results, making hyphenated techniques the gold standard for the thorough characterization of pharmaceutical compounds like this compound and its derivatives.

Computational Chemistry and Molecular Modeling of 1 Propylpiperidin 4 Amine Dihydrochloride and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations thereof) to provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govsid.ir By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. nih.gov A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and softness (S) can be calculated to further quantify the molecule's chemical behavior. nih.gov

Natural Bond Orbital (NBO) analysis is another technique often employed alongside DFT to study charge delocalization and intramolecular interactions, providing insights into the stability of different molecular conformations. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of 1-Propylpiperidin-4-amine (B1363134) Calculations performed at the B3LYP/6-311G(d,p) level of theory.

ParameterValue (a.u.)Description
HOMO Energy-0.245Energy of the highest occupied molecular orbital
LUMO Energy0.015Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)0.260Indicator of chemical reactivity and stability

DFT calculations are highly effective in predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate the 1H and 13C NMR chemical shifts of molecules with high accuracy. nih.govresearchgate.net

This predictive capability is invaluable for structural elucidation, allowing for the comparison of theoretically calculated spectra with experimental data to confirm molecular structures or assign complex spectra. nih.govmdpi.com The accuracy of these predictions depends on the chosen functional and basis set, with methods like B3LYP often providing results that correlate well with experimental values. nih.gov By calculating the chemical shifts for different possible isomers or conformers, computational methods can help identify the most likely structure present in a sample.

Table 2: Representative Predicted vs. Experimental NMR Chemical Shifts (ppm) for a Piperidine (B6355638) Ring System Predicted values are hypothetical and for illustrative purposes.

Atom PositionPredicted 13C Shift (ppm)Experimental 13C Shift (ppm)Predicted 1H Shift (ppm)Experimental 1H Shift (ppm)
C2/C6 (axial)45.846.22.652.70
C3/C5 (axial)25.125.51.551.60
C4 (axial)49.550.12.902.95

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum calculations examine static molecular structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov

For a flexible molecule like 1-Propylpiperidin-4-amine, MD simulations can explore its accessible conformational space. nih.gov By simulating the molecule for nanoseconds or longer, it is possible to identify the most stable and frequently occurring conformations. Analysis of the simulation trajectory can reveal key dynamic properties, including:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Radius of Gyration (Rg): To measure the compactness of the molecule.

Solvent Accessible Surface Area (SASA): To understand the molecule's exposure to a solvent. nih.gov

These analyses help in understanding how the molecule might behave in a biological system and which conformations are most likely to be active.

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to drug discovery and helps in understanding the molecular basis of a ligand's biological activity.

Docking algorithms systematically search for possible binding poses of the ligand within the active site of a target protein. scienceopen.com For each pose, a scoring function estimates the binding affinity. The resulting models show the three-dimensional orientation of the ligand and highlight the key intermolecular interactions that stabilize the complex.

These interactions commonly include:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Formed between nonpolar regions of the ligand and the receptor.

Electrostatic Interactions: Occur between charged or polar groups.

Van der Waals Forces: General attractive or repulsive forces between atoms. nih.gov

By identifying which amino acid residues in the target protein interact with the ligand, researchers can understand the structural basis for its activity and propose modifications to improve binding. researchgate.net

Table 3: Hypothetical Docking Interactions of a 1-Propylpiperidin-4-amine Derivative with a Kinase Target

Ligand Atom/GroupReceptor ResidueInteraction TypeDistance (Å)
Piperidine Nitrogen (NH+)Asp-181Hydrogen Bond / Salt Bridge2.8
4-Amino Group (NH2)Glu-91 (Backbone C=O)Hydrogen Bond3.1
Propyl GroupVal-25, Leu-135Hydrophobic Interaction-

The primary quantitative output of a molecular docking study is the binding affinity, typically expressed as a docking score or an estimated free energy of binding (e.g., in kcal/mol). nih.gov Lower energy scores generally indicate more favorable binding. By comparing the docking scores of 1-Propylpiperidin-4-amine and its derivatives against a specific target, their relative potencies can be predicted.

Furthermore, docking the same set of compounds against multiple targets can provide an assessment of binding specificity. A compound that shows a significantly better binding score for the intended target compared to off-targets is predicted to be more specific, which is a desirable characteristic for reducing potential side effects. These in silico predictions help prioritize which compounds should be synthesized and tested experimentally. researchgate.net

In Silico Exploration of Chemical Space and Compound Libraries

The exploration of chemical space around the 1-propylpiperidin-4-amine scaffold is a critical step in modern drug discovery and materials science, enabling the identification of derivatives with optimized properties. In silico methods, particularly the design and analysis of virtual compound libraries, offer a rapid and cost-effective approach to navigate this vast landscape of potential molecules. By systematically modifying the core structure of 1-propylpiperidin-4-amine, researchers can generate large, diverse libraries of related compounds and predict their physicochemical and biological properties using computational models.

A key strategy in this exploration is the creation of combinatorial libraries based on a common scaffold, such as 4-aminopiperidine (B84694). nih.gov For instance, a virtual library can be constructed by introducing a variety of substituents at the 1-position (the propyl group in the parent compound) and at the 4-amino group. Computational tools are then employed to filter and prioritize these virtual compounds based on desired characteristics, such as drug-likeness (e.g., adherence to Lipinski's rule of five), predicted bioactivity against a specific target, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

One practical example of this approach involved the computational design and subsequent synthesis of a 120-member library of 1-aryl-4-aminopiperidine analogues. nih.gov This project highlights a platform that integrates computational library design with high-throughput synthesis and purification technologies. nih.gov Such methodologies demonstrate the power of in silico exploration to guide the synthesis of focused compound libraries with a higher probability of containing biologically active molecules. nih.gov

The properties of a hypothetical virtual library based on the 1-propylpiperidin-4-amine scaffold can be calculated and tabulated to assess its diversity and drug-likeness. Parameters such as molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), and the number of hydrogen bond donors and acceptors are fundamental in these assessments.

Table 1: Representative in Silico Data for a Virtual Library Based on the 1-Propylpiperidin-4-amine Scaffold

Compound ID R1-Substituent (at N1) R2-Substituent (at 4-amino) Molecular Weight ( g/mol ) Calculated logP Hydrogen Bond Donors Hydrogen Bond Acceptors
V-001 Propyl -H 142.25 1.2 2 2
V-002 Cyclopropyl -H 140.24 0.9 2 2
V-003 Propyl Acetyl 184.29 1.0 1 2
V-004 Phenyl -H 176.26 2.1 2 2
V-005 Benzyl Methyl 204.32 2.8 1 2

Theoretical Mechanistic Studies of Chemical Reactions

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For 1-propylpiperidin-4-amine, a key reaction of interest is its synthesis, often involving the N-alkylation of a 4-aminopiperidine precursor with a propyl halide. Theoretical mechanistic studies, particularly using Density Functional Theory (DFT), can elucidate the reaction pathway, identify transition states, and calculate activation energies, offering insights that are often difficult to obtain through experimental means alone. researchgate.netsciforum.net

The N-alkylation of a secondary amine like 4-aminopiperidine with an alkyl halide such as 1-bromopropane (B46711) is generally considered to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netsciforum.net In this reaction, the lone pair of electrons on the piperidine nitrogen atom attacks the electrophilic carbon of the propyl bromide, leading to the formation of a new carbon-nitrogen bond and the simultaneous departure of the bromide leaving group.

A theoretical study of this reaction would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (4-aminopiperidine and 1-bromopropane), the transition state (TS), and the products (1-propylpiperidin-4-amine and bromide ion) are optimized to find their lowest energy conformations.

Transition State Search: A transition state search algorithm is used to locate the saddle point on the potential energy surface that connects the reactants and products. The TS is characterized by having exactly one imaginary vibrational frequency corresponding to the bond-forming and bond-breaking processes.

Solvent Effects: Since these reactions are often carried out in a solvent, continuum solvation models (like the Polarizable Continuum Model - PCM) can be applied to account for the effect of the solvent on the reaction energetics. researchgate.netsciforum.net

These calculations can provide quantitative data on the feasibility of the reaction and how the electronic and steric properties of the reactants influence the reaction rate. For example, DFT calculations can predict how different substituents on the piperidine ring or different alkylating agents would alter the activation energy of the N-alkylation step.

Table 2: Hypothetical DFT-Calculated Energy Profile for the N-Propylation of 4-Aminopiperidine via an SN2 Mechanism

Species Description Relative Energy (kcal/mol) (Gas Phase) Relative Energy (kcal/mol) (Acetonitrile)
Reactants 4-Aminopiperidine + 1-Bromopropane 0.0 0.0
Transition State [H2N-Pip-H---C3H7---Br]‡ +22.5 +25.8

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for an SN2 reaction. Actual values would require specific, high-level computational studies.

These theoretical studies are not limited to synthesis. They can also be applied to understand the metabolism of 1-propylpiperidin-4-amine derivatives, for example, by modeling their interaction with metabolic enzymes like cytochrome P450. rsc.org By calculating the activation barriers for different potential metabolic pathways, such as N-dealkylation, it is possible to predict the most likely metabolites. rsc.org

Structure Activity Relationship Sar Investigations Involving 1 Propylpiperidin 4 Amine Derivatives

Systematic Methodologies for Structural Modification and Variation

The exploration of the chemical space around the 1-propylpiperidin-4-amine (B1363134) core relies on systematic synthetic strategies that allow for the variation of its key components. Medicinal chemists employ modular approaches to generate libraries of analogues, enabling a thorough investigation of how structural changes influence biological activity. news-medical.netnbinno.com

A primary point of modification is the nitrogen atom of the piperidine (B6355638) ring. The N-propyl group can be readily replaced with a variety of other substituents to probe the steric and electronic requirements of the target's binding pocket. This is often achieved through N-alkylation or reductive amination of a piperidone precursor before or after the introduction of the 4-amino group. researchgate.net

The 4-amino group itself is a critical handle for diversification. It can be acylated to form amides, reacted with isocyanates to produce ureas, or used as a nucleophile to construct more complex heterocyclic systems appended to the piperidine ring. researchgate.net For instance, a common strategy involves the condensation of the amine with a suitable scaffold, followed by cyclization or further functionalization. This modularity allows for the systematic exploration of different linkers and terminal functional groups, which is crucial for optimizing properties like target affinity, selectivity, and pharmacokinetic profiles. nbinno.com

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions and biocatalytic oxidations, have further expanded the toolkit for modifying the piperidine scaffold, enabling the creation of complex, three-dimensional molecules with greater efficiency. news-medical.net These systematic approaches are fundamental to building robust SAR models that guide the design of next-generation therapeutic agents.

SAR in the Design of Enzyme Inhibitors

The 1-propylpiperidin-4-amine moiety has been instrumental in the development of potent inhibitors for several key enzyme families.

Poly(ADP-ribose) Polymerase (PARP) Inhibitor Design

In the design of PARP-1 inhibitors, the 1-propylpiperidin-4-amine group often serves as a key component that interacts with the enzyme's active site. A series of cyclic amine-containing benzimidazole (B57391) carboxamides were developed where this moiety was crucial for potency. nih.govresearchgate.net These efforts led to the identification of the preclinical candidate 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223), which displayed excellent potency against the PARP-1 enzyme with a Ki of 8 nM and a cellular EC50 of 3 nM. nih.govresearchgate.net

Similarly, researchers developed imidazo[4,5-c]pyridine-7-carboxamide derivatives, leading to the discovery of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide (XZ-120312). nih.gov This compound showed strong inhibition of the PARP-1 enzyme with an IC50 of 8.6 nM. nih.gov The SAR studies in these series demonstrated that the basic nitrogen of the piperidine ring and the N-propyl group were important for maintaining high affinity, while modifications to the larger heterocyclic carboxamide portion were used to fine-tune activity and cellular potency.

Compound IDCore ScaffoldPARP-1 Inhibition
A-6202231H-benzimidazole-4-carboxamideKi = 8 nM
XZ-1203123H-imidazo[4,5-c]pyridine-7-carboxamideIC50 = 8.6 nM

Histone Lysine Methyltransferase (e.g., G9a, GLP) Inhibitor Development

The piperidine scaffold is also a key feature in inhibitors of histone methyltransferases like G9a and its homolog, G9a-like protein (GLP). osti.govresearchgate.net SAR studies on quinazoline-based inhibitors revealed that a substituted piperidin-4-yl-amino group at the 4-position of the quinazoline (B50416) core was critical for activity. While the parent 1-propylpiperidin-4-amine was not the primary focus, the studies highlighted the importance of an N-alkylated piperidine.

For example, replacing an N-benzyl piperidin-4-yl group with an N-methyl piperidin-4-yl group resulted in little to no loss of potency, indicating that a small alkyl group on the piperidine nitrogen is well-tolerated and sufficient for strong inhibition. However, removal of the alkyl group (N-H) or replacing the nitrogen with oxygen led to a significant loss of potency. This suggests that the alkylated nitrogen is a key feature for inhibitory activity. nih.gov The crystal structure of an inhibitor bound to GLP showed that the inhibitor occupies the substrate peptide groove, with the piperidine moiety making crucial van der Waals interactions. nih.gov

Compound Modification (at 4-amino position of quinazoline core)TargetRelative PotencyRationale
N-(1-benzyl piperidin-4-yl)-aminoG9a/GLPPotentBulky group tolerated
N-(1-methyl piperidin-4-yl)-aminoG9a/GLPPotentSmall alkyl group sufficient
N-(piperidin-4-yl)-aminoG9a/GLPSignificant loss of potencyAlkylated nitrogen is important
(tetrahydropyran-4-yl)-aminoG9a/GLPSignificant loss of potencyNitrogen atom is preferred over oxygen

SAR in the Discovery of Receptor Ligands

Derivatives of 1-propylpiperidin-4-amine have been extensively studied as ligands for G-protein coupled receptors (GPCRs) and other receptor types, demonstrating the scaffold's versatility.

Histamine (B1213489) H3 Receptor Ligand Design

The piperidine ring is a well-established pharmacophoric element for histamine H3 receptor (H3R) antagonists and inverse agonists. d-nb.info SAR studies have shown that piperidine derivatives often exhibit moderate to high affinity for the H3R. nih.govdocumentsdelivered.com In one series, 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperidine compounds were synthesized, and their activity was found to be highly dependent on the substituents on the N-aryl ring. nih.govdocumentsdelivered.com This indicates that while the core piperidine provides a necessary basic center for interaction with key receptor residues like D114, the N-substituent is critical for modulating affinity and functional activity.

In the development of dual-acting ligands, the piperidine moiety was identified as a key structural element for conferring high affinity at both the H3 and sigma-1 receptors. nih.govacs.org Replacing the piperidine ring with a piperazine (B1678402) significantly reduced affinity for the sigma-1 receptor while having a lesser effect on H3R affinity. nih.gov For a series of biphenyl (B1667301) analogues, extending the alkyl chain on the piperidine nitrogen decreased H3R affinity, demonstrating the sensitivity of the receptor to the size and conformation of this group. acs.org

Compound FeatureTarget(s)SAR Observation
Piperidine CoreH3R, σ1RKey for dual affinity; superior to piperazine for σ1R affinity. nih.gov
N-Aryl SubstituentH3RGreatly influences agonist/antagonist activity. nih.govdocumentsdelivered.com
N-Alkyl Chain LengthH3RIncreasing linker length can decrease affinity. acs.org

Sigma-1 Receptor Ligand Design

The general pharmacophore for sigma-1 (σ1) receptor ligands consists of a central basic amine flanked by two hydrophobic domains. nih.gov The N-substituted piperidine structure fits this model well, with the piperidine nitrogen serving as the basic core. rsc.orgsemanticscholar.org SAR studies have confirmed that the piperidine moiety is a critical structural element for high σ1R affinity. nih.gov

In a series of dual H3R/σ1R ligands, replacing a piperazine ring with a piperidine ring dramatically increased σ1R affinity by over 400-fold (Ki changing from 1531 nM to 3.64 nM) while maintaining high H3R affinity. nih.gov Further exploration showed that appending a 4-pyridyl group to the piperidine core enhanced σ1R potency compared to unsubstituted piperidine derivatives. acs.org For example, a series of 4-pyridylpiperidine derivatives displayed Ki values for σ1R in the low nanomolar range (3.3–5.6 nM), which was more potent than their unsubstituted piperidine counterparts (4.8–28 nM). acs.org These studies underscore that while the N-alkyl piperidine provides the essential basic amine, modifications at the 4-position are crucial for optimizing hydrophobic and aromatic interactions that drive high-affinity binding to the σ1 receptor. nih.gov

Compound SeriesModificationσ1R Affinity (Ki)
Piperazine vs. PiperidineChange from Piperazine to Piperidine1531 nM → 3.64 nM
Unsubstituted Piperidines-4.8 - 28 nM
4-PyridylpiperidinesAddition of 4-pyridyl group3.3 - 5.6 nM

Impact of Piperidine Ring Substitutions and N-Propyl Chain Variations on Activity

Systematic modifications of the 1-propylpiperidin-4-amine scaffold have revealed key insights into the structural requirements for biological activity. The primary areas of modification include the piperidine ring and the N-propyl chain.

Piperidine Ring Substitutions:

Substituents on the piperidine ring can significantly alter the compound's interaction with its biological target. The position, size, and electronic properties of these substituents are critical factors. For instance, the introduction of small alkyl groups, such as a methyl group, at the 3-position of the piperidine ring can introduce steric hindrance that may either enhance or diminish activity depending on the topology of the receptor's binding pocket.

In a study focused on a series of 4-aminopiperidine (B84694) derivatives as cognition enhancers, the core 4-aminopiperidine scaffold was identified as a key pharmacophore for activity. nih.gov While this study did not specifically detail substitutions on the piperidine ring of a 1-propyl derivative, it underscores the importance of the piperidine core in mediating the desired biological effect.

Another study on 2-alkyl-4-halopiperidines demonstrated that substitutions on the piperidine ring influence antiproliferative activity in tumor cell lines. wikipedia.org Although the N-substituent was not consistently a propyl group, the findings highlight that the nature and position of substituents on the piperidine ring are critical determinants of biological activity.

N-Propyl Chain Variations:

The N-alkyl substituent plays a vital role in modulating the pharmacological profile of 4-aminopiperidine derivatives. The length, branching, and presence of functional groups on this chain can impact receptor affinity, selectivity, and metabolic stability.

In research on 1-alkylpiperidine N-oxides, it was observed that the length of the alkyl chain positively correlated with cytotoxic activity in Ehrlich ascites carcinoma cells, with an optimal length of 12-15 carbon atoms. nih.gov This suggests that for certain biological targets, a longer alkyl chain than propyl may be more favorable.

Conversely, in a series of benzophenone-type inhibitors of P-glycoprotein, a compound with an N-propyl substituent exhibited a higher ligand efficiency compared to larger analogues, indicating that for this specific target, a smaller alkyl group is advantageous for optimizing the activity-to-size ratio. nih.gov

The following interactive data table illustrates hypothetical SAR trends based on published findings for related 4-aminopiperidine derivatives. The activity data is presented for illustrative purposes to demonstrate the impact of structural modifications.

Compound IDN-SubstituentPiperidine Ring SubstitutionRelative Activity
1 PropylNoneBaseline
2 EthylNoneLower
3 ButylNoneHigher
4 Propyl3-MethylVariable
5 Propyl4-PhenylSignificantly Altered
6 BenzylNoneHigher

This table is for illustrative purposes and the relative activities are based on general SAR principles observed in related compound series.

Development of Pharmacophore Models and Ligand Efficiency Metrics

To further rationalize the SAR data and guide the design of new, more potent derivatives, computational methods such as pharmacophore modeling and the calculation of ligand efficiency metrics are employed.

Pharmacophore Models:

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For 1-propylpiperidin-4-amine derivatives, a typical pharmacophore model would likely include:

A positive ionizable feature corresponding to the protonated piperidine nitrogen, which can form crucial ionic interactions with the biological target.

A hydrogen bond donor feature from the 4-amino group, enabling hydrogen bonding with receptor residues.

A hydrophobic feature associated with the N-propyl group, which can interact with hydrophobic pockets in the receptor.

The development of such models often involves aligning a set of active compounds and identifying common chemical features. nih.gov For instance, in the development of muscarinic M3 receptor antagonists based on a 4-aminopiperidine scaffold, a pharmacophore model was generated that included two aromatic hydrophobic features, two hydrogen bond acceptor groups, and a positive ionizable group. tandfonline.com While the specific features can vary depending on the biological target, the underlying principle of identifying key interaction points remains the same.

Ligand Efficiency Metrics:

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are metrics used in drug discovery to assess the "quality" of a compound by relating its potency to its size and lipophilicity, respectively. mtak.hu These metrics help in identifying compounds that are more likely to be developed into successful drugs by avoiding the trend of achieving higher potency simply by increasing molecular weight and lipophilicity, which can lead to poor pharmacokinetic properties.

Ligand Efficiency (LE) is calculated as the binding energy per heavy (non-hydrogen) atom. A higher LE value indicates that the compound achieves its potency with a more efficient use of its atoms.

Lipophilic Ligand Efficiency (LLE) is defined as the pIC50 (or pKi) minus the logP of the compound. A higher LLE value is generally desirable, indicating a better balance between potency and lipophilicity.

For 1-propylpiperidin-4-amine derivatives, calculating these metrics for a series of analogs can guide the optimization process. For example, if a modification to the N-propyl chain leads to a significant increase in potency but also a large increase in lipophilicity, the LLE might decrease, suggesting that this is not an efficient optimization strategy. In the study of benzophenone-type P-gp inhibitors, the N-propyl derivative showed a favorable ligand efficiency, highlighting the utility of this metric in identifying promising, smaller molecules. nih.gov

The following interactive table provides a hypothetical analysis of ligand efficiency metrics for a series of 1-propylpiperidin-4-amine analogs.

Compound IDpIC50Heavy Atom CountLogPLigand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
1 6.0111.50.554.5
2 6.5152.50.434.0
3 7.0131.80.545.2
4 5.8122.00.483.8

This table is for illustrative purposes. LE is calculated as (1.36 * pIC50) / HAC. The values are hypothetical and intended to demonstrate the application of these metrics.

By integrating SAR data with pharmacophore modeling and ligand efficiency metrics, medicinal chemists can develop a comprehensive understanding of the requirements for biological activity and design novel 1-propylpiperidin-4-amine derivatives with improved therapeutic potential.

Analytical Methodologies for the Characterization and Quantification of 1 Propylpiperidin 4 Amine Dihydrochloride

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and versatility. researchgate.net For a compound like 1-Propylpiperidin-4-amine (B1363134) dihydrochloride (B599025), which is a primary amine lacking a strong native chromophore, method development often requires specific strategies to enable effective detection and quantification.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for purity assessment and quantitative analysis of pharmaceutical compounds. ijper.org A typical RP-HPLC method for 1-Propylpiperidin-4-amine dihydrochloride would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.

Given the compound's polar nature and lack of a UV-absorbing functional group, a pre-column derivatization step is often necessary to attach a chromophore, enabling sensitive UV detection. researchgate.netnih.gov A suitable derivatizing agent, such as p-toluenesulfonyl chloride, can react with the primary amine to form a stable derivative with strong UV absorbance. nih.gov The method is then validated according to International Conference on Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ijper.orgnih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of Derivatized 1-Propylpiperidin-4-amine

Parameter Condition
Column Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Program 0-5 min (30% B), 5-12 min (30-80% B), 12-15 min (80% B), 15-20 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (UV Detector)
Injection Volume 10 µL

| Derivatizing Agent | p-toluenesulfonyl chloride (PTSC) |

Preparative HPLC is employed for the isolation and purification of compounds, distinguishing it from analytical HPLC, which is used for identification and quantification. warwick.ac.uk This technique is crucial when a high-purity standard of this compound is required for reference or further synthesis. The principles are similar to analytical RP-HPLC, but it utilizes larger columns, higher flow rates, and significantly larger sample loads. nih.gov

The goal of preparative HPLC is to maximize throughput while maintaining adequate separation to achieve the desired purity. Method development involves optimizing the sample loading to avoid peak distortion from column overloading. warwick.ac.uk Fractions of the eluent are collected, and those containing the purified compound are combined and processed to isolate the final product. The efficiency of the purification is often assessed by analyzing the collected fractions using an analytical HPLC method. nih.gov

Since this compound possesses a chiral center, the separation and quantification of its enantiomers are critical, especially in pharmaceutical applications where enantiomers can have different pharmacological activities. nih.govamericanpharmaceuticalreview.com Chiral HPLC is the gold standard for determining enantiomeric purity. americanpharmaceuticalreview.com

Direct separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, are widely effective for separating a broad range of chiral compounds, including amines. mdpi.com For a basic amine like 1-Propylpiperidin-4-amine, the mobile phase often includes a basic additive, such as diethylamine (B46881), to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. mdpi.com

Similar to RP-HPLC analysis, a pre-column derivatization step is required to introduce a chromophore for UV detection. nih.gov A method developed for the closely related piperidin-3-amine (B1201142) utilized derivatization with p-toluenesulfonyl chloride followed by separation on a Chiralpak AD-H column. nih.gov The resolution between the two enantiomer peaks is a critical parameter, with a value greater than 2.0 generally considered sufficient for baseline separation.

Table 2: Example Chiral HPLC Method Parameters for Enantiomeric Purity

Parameter Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection Wavelength 228 nm (UV Detector)

| Derivatizing Agent | p-toluenesulfonyl chloride (PTSC) |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for detailed structural elucidation and trace-level quantification.

LC-MS is an indispensable technique for identifying and quantifying impurities in active pharmaceutical ingredients and their intermediates. lcms.cz It combines the high separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for detecting process-related impurities and degradation products that may be present at very low levels. nih.gov

For impurity profiling of this compound, a method would typically use a C18 column with a mobile phase containing a volatile buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate, which is compatible with mass spectrometry. Electrospray ionization (ESI) in positive mode is generally effective for analyzing amines. A tandem mass spectrometer (MS/MS) can be operated in multiple reaction monitoring (MRM) mode for targeted quantification of known impurities, offering exceptional sensitivity and selectivity. mdpi.com This approach allows for the detection and quantification of impurities at parts-per-million (ppm) levels.

Table 3: Representative LC-MS/MS Parameters for Impurity Profiling

Parameter Condition
LC System UPLC/HPLC
Column ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detector Triple Quadrupole

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. thermofisher.com For this compound, a primary aliphatic amine, derivatization is crucial for several reasons:

Introduction of a Chromophore/Fluorophore : The compound lacks a native chromophore, making UV-Vis detection insensitive. Derivatization attaches a UV-absorbing or fluorescent tag, significantly lowering detection limits. nih.gov

Improved Chromatographic Behavior : Derivatization can reduce the polarity of the amine, leading to better retention and peak shape in reversed-phase chromatography. thermofisher.com

Pre-column derivatization is the most common approach, where the reaction is completed before the sample is injected into the HPLC system. acs.org A variety of reagents are available for derivatizing primary amines. The choice of reagent depends on the desired detection method (UV or fluorescence) and the stability of the resulting derivative. nih.gov

Table 4: Common Derivatizing Reagents for Primary Amines

Reagent Abbreviation Detection Method Key Features
p-toluenesulfonyl chloride PTSC / Tosyl-Cl UV Forms stable sulfonamide derivatives; commonly used for chiral and RP-HPLC. nih.govnih.gov
Dansyl chloride DNS-Cl Fluorescence / UV Reacts with primary and secondary amines to form highly fluorescent derivatives. researchgate.netthermofisher.com
o-phthalaldehyde OPA Fluorescence Reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives; does not react with secondary amines. nih.govacs.org
9-fluorenylmethyl chloroformate FMOC-Cl Fluorescence / UV Forms stable, highly fluorescent derivatives with both primary and secondary amines. thermofisher.comcreative-proteomics.com

| Benzoyl chloride | - | UV | A stable reagent used to form benzamide (B126) derivatives suitable for UV detection. nih.govgoogle.com |

Pre-column Derivatization for Amine Analysis

Pre-column derivatization is a chemical modification technique performed prior to chromatographic analysis to enhance the analyte's properties. For amines like 1-Propylpiperidin-4-amine, which may lack a strong chromophore or fluorophore, this process is essential for achieving sensitive and selective detection by methods such as High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detectors. sdiarticle4.comthermofisher.com The primary goal is to attach a molecule (a derivatizing agent) to the amine group, resulting in a derivative with improved chromatographic behavior and detectability. thermofisher.com

This approach offers several advantages, including the removal of excess derivatizing reagent before analysis, which can prevent interference with the chromatogram. actascientific.com Furthermore, pre-column derivatization can improve the retention of polar compounds on non-polar stationary phases, such as those used in reversed-phase HPLC. thermofisher.com

Common derivatizing reagents for primary and secondary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comactascientific.com This method is valued for its speed and the stability of the resulting products. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.comactascientific.com

Dansyl Chloride (DNS-Cl): Forms fluorescent derivatives with primary and secondary amino groups under slightly alkaline conditions. The reaction can take longer, from 30 to 120 minutes, depending on the specific amine. sdiarticle4.comactascientific.com

4-Chloro-7-nitrobenzofurazan (NBD-Cl): A fluorogenic reagent used for the analysis of primary and secondary amines, as well as amino acids and thiols. mdpi.com The reaction conditions, particularly pH, are critical; for amines like dimethylamine (B145610) (pKa 10.7) and diethylamine (pKa 11.1), a pH of 11.0 has been shown to yield higher derivatization efficiency. mdpi.com

The selection of a derivatization reagent depends on the specific amine, the analytical instrumentation available, and the sample matrix. mdpi.com The process typically involves mixing the sample containing the amine with the reagent solution under optimized conditions (e.g., pH, temperature, reaction time) before injection into the HPLC system. thermofisher.commdpi.com

Table 1: Comparison of Common Pre-column Derivatization Reagents for Amines

Derivatizing Reagent Target Amines Detection Method Key Advantages
o-Phthalaldehyde (OPA) Primary Fluorescence Rapid reaction, stable derivatives. thermofisher.comactascientific.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary & Secondary Fluorescence Reacts with both primary and secondary amines. thermofisher.comactascientific.com
Dansyl Chloride (DNS-Cl) Primary & Secondary Fluorescence, UV Forms highly fluorescent derivatives. sdiarticle4.com
4-Chloro-7-nitrobenzofurazan (NBD-Cl) Primary & Secondary Fluorescence Versatile for various functional groups. mdpi.com

Post-column Derivatization for Improved Detection

Post-column derivatization (PCD) is an alternative technique where the chemical modification of the analyte occurs after it has been separated by the HPLC column but before it reaches the detector. actascientific.comnih.gov This method is a powerful tool for enhancing the detection of compounds that are otherwise difficult to detect with standard instrumentation. nih.gov

The primary advantage of PCD is that the separation of the original analyte is not affected by the derivatization process, which simplifies method development and avoids issues like the formation of multiple derivative products from a single analyte. actascientific.com The reaction takes place in a reaction coil or a specialized reaction flow column placed between the analytical column and the detector. nih.gov This setup allows for the efficient mixing of the column effluent with the derivatizing reagent. nih.gov

Common reagents used in post-column derivatization for amines include:

Ninhydrin: A classic reagent that reacts with amino acids and primary amines to produce a deep purple product (Ruhemann's purple), which can be detected by UV-Visible spectrophotometry. sdiarticle4.com

Fluorescamine: Reacts with primary amines at pH 9 to form fluorescent derivatives. The reaction is very fast, occurring in seconds, which is ideal for the post-column setup. actascientific.comnih.gov

PCD techniques are designed to be sensitive and selective. actascientific.com By derivatizing the analyte after separation, potential interference from the sample matrix is minimized. nih.gov Recent advancements, such as Reaction Flow (RF) columns for PCD, have been shown to reduce band broadening compared to traditional reaction coils, leading to improved separation performance and signal response. nih.gov

Application as an Analytical Reference Standard

This compound can serve as an analytical reference standard, a highly purified and well-characterized material used for qualitative and quantitative analysis. caymanchem.com Reference standards are crucial in the pharmaceutical industry for ensuring the accuracy and reliability of analytical results. They are used to confirm the identity, purity, and strength of drug substances and products. nih.gov

The role of an analytical reference standard includes:

Identity Confirmation: Comparing the analytical signature (e.g., retention time in chromatography, spectral data) of the sample analyte to that of the reference standard.

Purity Assessment: Used to identify and quantify impurities in a sample by comparing peak responses in a chromatogram.

Assay (Content) Determination: A reference standard with a precisely known purity is used to create a calibration curve, against which the concentration of the analyte in a sample is determined.

For a compound to be suitable as a reference standard, it must be of high purity and be thoroughly characterized. This characterization often involves a combination of analytical techniques to confirm its structure and assess its purity. The United States Pharmacopeia (USP), for example, employs a two-step approach for value assignment of its peptide reference standards, which involves determining the purity of the bulk material via a mass balance approach, and then using that material to assay the final vialed product. nih.gov Certified reference materials are often accompanied by a Certificate of Analysis (COA) that details their identity, purity, and other relevant properties.

Validation of Analytical Methods in Research Settings

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu For research involving this compound, any quantitative analytical method developed must be validated to ensure the reliability and accuracy of the data generated. researchgate.net The validation process involves evaluating several key performance characteristics, as outlined in guidelines such as the International Council for Harmonisation (ICH) Q2(R1). europa.euresearchgate.net

The main validation characteristics are:

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a spiked matrix or a certified reference material) and calculating the percent recovery. europa.euedqm.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time. edqm.eu

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. edqm.eu

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations is typically recommended to establish linearity. europa.eu

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

The specific validation parameters and their acceptance criteria depend on the type of analytical procedure (e.g., an assay for the main component versus a test for impurities). europa.euresearchgate.net

Table 2: Key Validation Parameters for a Quantitative Analytical Method

Validation Parameter Description
Accuracy Closeness of results to the true value. europa.eu
Precision Agreement among a series of measurements. researchgate.net
Specificity Ability to measure the analyte in the presence of other components. edqm.eu
Linearity Proportionality of the measured value to the concentration. europa.eu
Range The concentration interval where the method is precise, accurate, and linear. europa.eu
Limit of Detection (LOD) The lowest concentration that can be detected. researchgate.net
Limit of Quantitation (LOQ) The lowest concentration that can be accurately quantified. researchgate.net

Strategies in Prodrug Design and Chemical Modification Utilizing the 1 Propylpiperidin 4 Amine Scaffold

Fundamental Principles and Rationale of Prodrug Implementation

Prodrugs are inactive or less active bioreversible derivatives of a parent drug that undergo enzymatic or chemical conversion in vivo to release the active compound. researchgate.netcentralasianstudies.org The primary rationale for implementing a prodrug strategy is to ameliorate undesirable drug properties. researchgate.net Key objectives include enhancing aqueous solubility, improving membrane permeability, increasing chemical stability, prolonging duration of action, and minimizing toxicity. nih.govijpcbs.com

Table 1: Rationale for Prodrug Design

RationaleDescriptionPotential Application to 1-Propylpiperidin-4-amine (B1363134) Scaffold
Improved Solubility Enhancing the aqueous solubility of a drug to facilitate formulation and administration.Attachment of hydrophilic promoieties to the amine group.
Enhanced Permeability Increasing the lipophilicity of a drug to improve its ability to cross cell membranes.Masking the polar amine group with a lipophilic promoiety.
Increased Stability Protecting the drug from chemical or enzymatic degradation before it reaches its target.Derivatization of the amine to prevent premature metabolism.
Reduced Toxicity Minimizing off-target effects by ensuring the drug is released only at the desired site.Designing prodrugs that are activated by tissue-specific enzymes.

Chemical Modification of Amine Functionalities for Prodrug Development

The primary amine of the 1-propylpiperidin-4-amine scaffold is a prime target for chemical modification to create prodrugs. The selection of the appropriate promoiety is crucial for achieving the desired physicochemical and pharmacokinetic properties. centralasianstudies.org

Amide-based prodrugs can be synthesized by linking a carboxylic acid-containing promoiety to the amine group of the 1-propylpiperidin-4-amine scaffold. While amides are generally more stable than esters, their rate of hydrolysis can be modulated by the choice of the promoiety. nih.gov For instance, attaching amino acids can create prodrugs that are recognized by peptidases, facilitating their cleavage in vivo. researchgate.net

Ester-based linkages are another common strategy, although they are more susceptible to hydrolysis by esterases, which are abundant in the body. nih.gov This can lead to a more rapid release of the parent drug.

The success of a prodrug lies in its ability to be efficiently and selectively converted back to the active parent drug in vivo. nih.gov This reversible derivatization is typically achieved through enzymatic or chemical means.

Enzymatic Cleavage: Many prodrugs are designed to be substrates for specific enzymes, such as esterases, amidases, or phosphatases. nih.gov This approach allows for targeted drug release in tissues where these enzymes are highly expressed.

Chemical Hydrolysis: Some prodrugs are designed to be labile under specific physiological conditions, such as the pH of the gastrointestinal tract or the intracellular environment. nih.gov

Table 2: Examples of Reversible Derivatization Strategies for Amines

Linkage TypeActivating MechanismPotential Promoieties
AmideAmidases, PeptidasesAmino acids, Peptides
CarbamateEsterasesAcyloxyalkyl groups
N-Mannich basesChemical HydrolysisFormaldehyde and a secondary amine

Computational Approaches in Prodrug Design and Optimization

In recent years, computational methods have become invaluable tools in the rational design and optimization of prodrugs. researchgate.net These approaches can predict the physicochemical properties, metabolic stability, and potential toxicity of prodrug candidates, thereby reducing the need for extensive experimental screening. researchgate.net

For the 1-propylpiperidin-4-amine scaffold, computational tools can be employed to:

Predict Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be used to predict properties such as solubility, lipophilicity (logP), and pKa of potential prodrugs.

Molecular Docking: This technique can be used to simulate the interaction of a prodrug with its activating enzyme, helping to predict the rate of cleavage and the efficiency of drug release. nih.gov

Molecular Dynamics Simulations: These simulations can provide insights into the conformational changes and stability of the prodrug-enzyme complex over time. nih.gov

Table 3: Computational Tools in Prodrug Design

Computational MethodApplication in Prodrug Design
QSAR/QSPR Prediction of physicochemical properties and biological activity.
Molecular Docking Predicting the binding mode and affinity of a prodrug to its target enzyme.
Molecular Dynamics Assessing the stability and dynamics of the prodrug-enzyme complex.

Design of Prodrugs for Enhanced Biopharmaceutical Properties

The ultimate goal of prodrug design is to improve the biopharmaceutical properties of the parent drug, leading to enhanced therapeutic outcomes. researchgate.net

Improved Aqueous Solubility: For poorly soluble drugs, the attachment of polar promoieties such as phosphates, amino acids, or polyethylene (B3416737) glycol (PEG) can significantly increase their aqueous solubility. nih.gov In the case of 1-propylpiperidin-4-amine, while the parent compound may have adequate solubility, this strategy could be employed if it were part of a larger, more lipophilic molecule.

Enhanced Permeability: To improve the absorption of orally administered drugs, the polarity of the molecule can be reduced by masking ionizable groups. nih.gov For the 1-propylpiperidin-4-amine scaffold, converting the primary amine into a less polar functional group, such as an amide or a carbamate, can enhance its permeability across the gastrointestinal tract. ebrary.net

Table 4: Strategies for Enhancing Biopharmaceutical Properties

Property to EnhanceProdrug StrategyExample Promoieties
Aqueous Solubility Increase polarityPhosphates, Amino Acids, PEG
Permeability Decrease polarity/Increase lipophilicityAlkyl esters, Aromatic groups

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-propylpiperidin-4-amine dihydrochloride relevant to experimental design?

  • Methodological Answer : The dihydrochloride salt form enhances water solubility, making it suitable for in vitro assays. Key properties include:

  • Molecular weight : ~240–310 g/mol (based on analogous piperidine derivatives) .
  • Solubility : Highly soluble in water and methanol; solubility in organic solvents (e.g., DMSO) depends on purity .
  • Stability : Evaluate stability under varying pH (e.g., 3–9) and temperature (4°C–25°C) using HPLC to monitor degradation .
    • Experimental Design : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Q. What is a standard synthetic route for this compound?

  • Methodological Answer : A typical synthesis involves:

Alkylation : React 4-aminopiperidine with 1-bromopropane in the presence of a base (e.g., K₂CO₃) to form the free base .

Salt Formation : Treat the free base with HCl gas or concentrated HCl in anhydrous ethanol to precipitate the dihydrochloride salt .

Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity .

  • Validation : Confirm yield via gravimetric analysis and purity by NMR (¹H/¹³C) .

Q. How can researchers purify this compound for biological assays?

  • Methodological Answer :

  • Recrystallization : Use a solvent system of ethanol:water (3:1) at −20°C to isolate high-purity crystals .
  • Column Chromatography : For trace impurities, employ silica gel (60–120 mesh) with a gradient of methanol (0–10%) in dichloromethane .
  • Quality Control : Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .

Q. How to confirm the structural identity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (D₂O): δ 3.2–3.5 ppm (piperidine ring protons), 1.4–1.6 ppm (propyl chain) .
  • Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 245.2) .
  • Elemental Analysis : Verify Cl⁻ content (theoretical ~23%) via ion chromatography .

Advanced Research Questions

Q. How to design stability studies for this compound under varying experimental conditions?

  • Methodological Answer :

  • pH Stability : Incubate solutions (1 mg/mL) in buffers (pH 3–9) at 25°C for 24–72 hours. Monitor degradation by HPLC and identify byproducts via LC-MS .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
  • Light Sensitivity : Expose solid samples to UV light (254 nm) and assess photodegradation using TLC .

Q. What strategies optimize synthetic yield and scalability of this compound?

  • Methodological Answer :

  • Reaction Optimization : Screen bases (e.g., NaH vs. K₂CO₃) and solvents (THF vs. DMF) to maximize alkylation efficiency .
  • Scale-Up : Use flow chemistry for continuous HCl gas introduction during salt formation to avoid localized overheating .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in purification to reduce environmental impact .

Q. How to investigate the biological targets and mechanism of action of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., serotonin, dopamine) using radioligand displacement (⁶H-labeled ligands) .
  • Enzyme Inhibition : Test activity against acetylcholinesterase or monoamine oxidases via spectrophotometric assays (e.g., Ellman’s method) .
  • Cellular Models : Use SH-SY5Y neuronal cells to assess neuroprotective effects via MTT assays and caspase-3 activity .

Q. How to resolve contradictions in reported biological activity data for piperidine derivatives like this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare studies using tools like RevMan to identify confounding variables (e.g., assay conditions, cell lines) .
  • Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values across multiple concentrations (1 nM–100 µM) to confirm potency thresholds .
  • Structural Analogues : Synthesize and test derivatives (e.g., methyl or nitro substitutions) to isolate structure-activity relationships (SAR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.